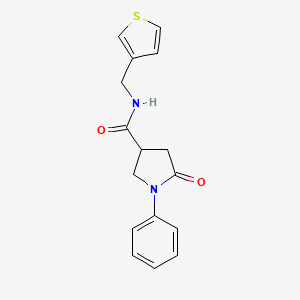
5-oxo-1-fenil-N-(tiofen-3-ilmetil)pirrolidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
El sistema de anillo de pirrolidina se ha investigado por sus propiedades antibacterianas. Los investigadores han sintetizado derivados de este compuesto y han evaluado su actividad contra diversas cepas bacterianas. La presencia del grupo tiofeno en el N-sustituyente puede mejorar la eficacia antibacteriana .
Actividad Antiinflamatoria
Los derivados de la pirrolidina han mostrado promesa como agentes antiinflamatorios. El andamiaje de 5-oxo-1-fenil-N-(tiofen-3-ilmetil)pirrolidina-3-carboxamida podría explorarse más a fondo por su potencial para modular las vías inflamatorias .
Compuestos Anticancerígenos
El sistema de anillo de pirrolidina se ha asociado con la actividad anticancerígena. Los investigadores han sintetizado análogos de este compuesto y han evaluado sus efectos sobre las líneas celulares cancerosas. Investigar la relación estructura-actividad (SAR) y la estereoquímica de estos derivados podría conducir a nuevos agentes anticancerígenos .
Agentes Neuroprotectores
Los compuestos a base de pirrolidina se han estudiado por sus propiedades neuroprotectoras. El andamiaje de this compound puede ofrecer potencial para proteger las neuronas del estrés oxidativo o las condiciones neurodegenerativas .
Inhibidores Enzimáticos
El sistema de anillo de pirrolidina puede servir como un andamiaje para los inhibidores enzimáticos. Los investigadores han explorado sus derivados como posibles inhibidores de enzimas específicas involucradas en las vías de la enfermedad. Investigar el modo de unión a las proteínas enantioselectivas podría guiar el diseño de fármacos .
Sondas Moleculares y Agentes de Imagenología
Los derivados de pirrolidina funcionalizados se pueden utilizar como sondas moleculares o agentes de imagenología. Al incorporar grupos funcionales específicos, los investigadores pueden adaptar estos compuestos para objetivos biológicos específicos o modalidades de imagenología .
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFUVLGNLKTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)
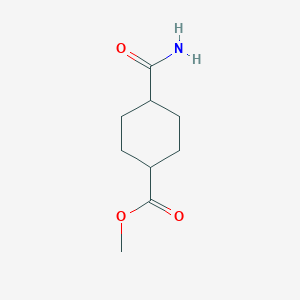
![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)

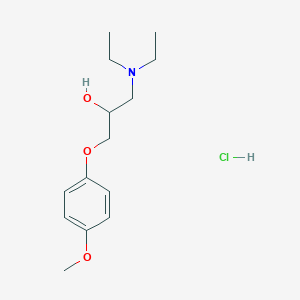
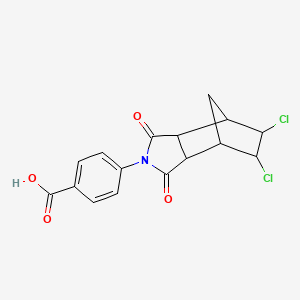
![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)

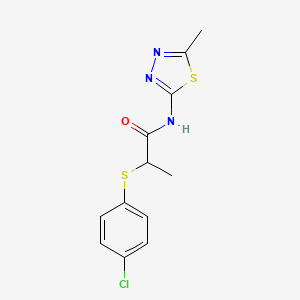
![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)
